molecular formula C16H18ClNO5S2 B2802429 1-((3-Chlorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine CAS No. 2097884-54-1

1-((3-Chlorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine

Cat. No.: B2802429
CAS No.: 2097884-54-1
M. Wt: 403.89
InChI Key: XIVQIKLAAMIRAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-Chlorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine is a complex organic compound that features both sulfonyl and pyrrolidine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.

    Introduction of Substituents: The chlorobenzyl and furan-2-ylmethyl groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-((3-Chlorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce simpler hydrocarbons.

Scientific Research Applications

1-((3-Chlorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds are effective.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-((3-Chlorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl groups could play a key role in these interactions by forming hydrogen bonds or electrostatic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-((3-Chlorobenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine
  • 1-((3-Chlorobenzyl)sulfonyl)-3-((furan-3-ylmethyl)sulfonyl)pyrrolidine
  • 1-((3-Bromobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine

Uniqueness

1-((3-Chlorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine is unique due to the presence of both chlorobenzyl and furan-2-ylmethyl groups, which can impart distinct chemical and biological properties. These substituents may enhance the compound’s reactivity, stability, or specificity in various applications compared to similar compounds.

Properties

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-3-(furan-2-ylmethylsulfonyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO5S2/c17-14-4-1-3-13(9-14)11-25(21,22)18-7-6-16(10-18)24(19,20)12-15-5-2-8-23-15/h1-5,8-9,16H,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVQIKLAAMIRAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.